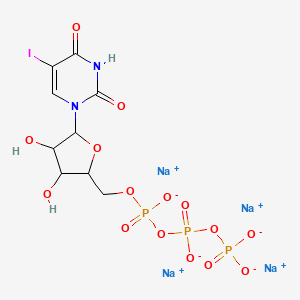
Bis(2-chloroethyl) sulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl) sulfite is an organosulfur compound with the chemical formula
(ClCH2CH2O)2SO
. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity and potential applications in various fields of chemistry and industry.Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of ethylene glycol sulfite. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to avoid over-chlorination.
Esterification: Another method involves the esterification of 2-chloroethanol with sulfurous acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, this compound can be produced using a batch process where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions.
Continuous Process: A continuous process can also be employed, where reactants are continuously fed into a reactor and the product is continuously removed. This method is often preferred for large-scale production due to its efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chloroethanol and sulfurous acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles like hydroxide ions, amines, thiols; reactions often performed in polar solvents such as water or alcohols.
Hydrolysis: Water; reaction can occur at room temperature but may be accelerated by heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted products depending on the nucleophile used.
Hydrolysis: 2-chloroethanol, sulfurous acid.
Chemistry:
Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of other organosulfur compounds and polymers.
Reagent: It serves as a reagent in organic synthesis for introducing the 2-chloroethyl group into molecules.
Biology and Medicine:
Antimicrobial Agent: Research has explored its potential as an antimicrobial agent due to its reactivity with biological molecules.
Drug Development: It is investigated for its potential use in drug development, particularly in designing compounds that can interact with sulfur-containing enzymes.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Chemical Manufacturing:
Molecular Targets and Pathways:
Nucleophilic Attack: The chlorine atoms in this compound are susceptible to nucleophilic attack, making it reactive towards nucleophiles such as proteins and nucleic acids.
Enzyme Inhibition: It can inhibit enzymes by reacting with thiol groups in cysteine residues, thereby affecting the enzyme’s activity.
相似化合物的比较
Bis(2-chloroethyl) Ether: Similar in structure but contains an ether linkage instead of a sulfite group.
Bis(2-chloroethyl) Sulfide:
2-Chloroethyl Ethyl Sulfide: Contains a single 2-chloroethyl group and an ethyl group attached to sulfur.
Uniqueness:
Reactivity: Bis(2-chloroethyl) sulfite is unique due to its sulfite group, which imparts different reactivity compared to sulfides and ethers.
Applications: Its specific reactivity makes it suitable for applications in polymer production and as an intermediate in organic synthesis, distinguishing it from similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
属性
CAS 编号 |
62516-55-6 |
|---|---|
分子式 |
C4H8Cl2O3S |
分子量 |
207.07 g/mol |
IUPAC 名称 |
bis(2-chloroethyl) sulfite |
InChI |
InChI=1S/C4H8Cl2O3S/c5-1-3-8-10(7)9-4-2-6/h1-4H2 |
InChI 键 |
GOAGUIZMJMWVOE-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OS(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)



![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)





